molecular formula C20H21BrN4O5 B328928 methyl (5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetate

methyl (5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetate

Cat. No.: B328928
M. Wt: 477.3 g/mol
InChI Key: ABWPPBZLXBMUDK-AQHIEDMUSA-N
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Description

Methyl 2-[5-bromo-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate is a complex organic compound with a unique structure that includes a brominated aromatic ring, a cyano group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetate typically involves multiple steps. One common method includes the following steps:

    Hydrazinylidene Formation: The reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazinylidene group.

    Esterification: The formation of the ester group through the reaction of an acid with an alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-bromo-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[5-bromo-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (5-bromo-4-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: A simpler compound with a similar brominated aromatic ring structure.

    Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]-hydrazinecarbodithioate: Another compound with a brominated aromatic ring and hydrazine derivative.

Uniqueness

Methyl 2-[5-bromo-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the cyano group, methoxy group, and hydrazinylidene moiety distinguishes it from simpler compounds and enhances its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C20H21BrN4O5

Molecular Weight

477.3 g/mol

IUPAC Name

methyl 2-[5-bromo-4-[(Z)-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C20H21BrN4O5/c1-12-5-14(10-27-2)15(8-22)20(24-12)25-23-9-13-6-17(28-3)18(7-16(13)21)30-11-19(26)29-4/h5-7,9H,10-11H2,1-4H3,(H,24,25)/b23-9-

InChI Key

ABWPPBZLXBMUDK-AQHIEDMUSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C\C2=CC(=C(C=C2Br)OCC(=O)OC)OC)C#N)COC

SMILES

CC1=NC(=C(C(=C1)COC)C#N)NN=CC2=CC(=C(C=C2Br)OCC(=O)OC)OC

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=CC(=C(C=C2Br)OCC(=O)OC)OC)C#N)COC

Origin of Product

United States

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